1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluorophenyl group
Scientific Research Applications
1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific structural features, including the trifluorophenyl group and the pyrazole core. Similar compounds include:
3,3-Dimethyl-1-(2,4,6-trifluorophenyl)triaz-1-ene: This compound shares the trifluorophenyl group but has a different core structure.
1,3-Dimethyl-N-(2,4,6-trifluorophenyl)-1H-pyrazole-4-carboxamide: A closely related compound with a different substitution pattern on the phenyl ring.
Properties
IUPAC Name |
1,3-dimethyl-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-6-7(5-18(2)17-6)12(19)16-9-4-3-8(13)10(14)11(9)15/h3-5H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWREDCGHOOEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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